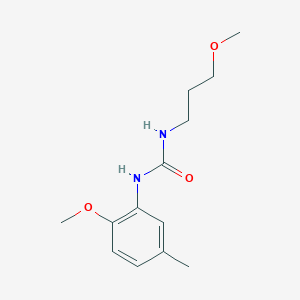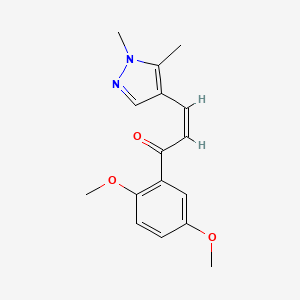
4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Descripción general
Descripción
4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as MPTP, is a chemical compound that has been widely studied in scientific research. MPTP is a sulfonamide derivative that has been used as a tool in the study of Parkinson's disease and other neurological disorders.
Mecanismo De Acción
4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is converted into MPP+ by MAO-B, which is then taken up by the dopamine transporter into dopaminergic neurons. MPP+ accumulates in the mitochondria of these neurons and inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species and mitochondrial dysfunction. This ultimately leads to the selective destruction of dopaminergic neurons in the substantia nigra and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide-induced Parkinsonism in animal models closely resembles the human disease, with characteristic motor symptoms such as tremors, rigidity, and bradykinesia. 4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide also induces oxidative stress, mitochondrial dysfunction, and inflammation in the brain. 4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been used to study the pathophysiology of Parkinson's disease and to test potential therapeutic interventions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is a widely used tool in the study of Parkinson's disease and other neurological disorders. Its advantages include its ability to induce selective destruction of dopaminergic neurons in animal models, closely mimicking the human disease. However, there are also limitations to its use, such as the fact that 4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide-induced Parkinsonism does not fully replicate the human disease, and the potential toxicity of 4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide to researchers.
Direcciones Futuras
There are many future directions for research involving 4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. One area of interest is the development of new therapeutic interventions for Parkinson's disease based on the pathophysiology of 4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide-induced Parkinsonism. Another area of interest is the study of the role of inflammation in Parkinson's disease, which may be related to the effects of 4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide on the immune system. Additionally, the development of new animal models that more closely replicate the human disease may be an important area of future research.
Aplicaciones Científicas De Investigación
4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been used extensively in scientific research as a tool to study Parkinson's disease and other neurological disorders. 4-(methylthio)-N-(1-phenylethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is converted into MPP+ (1-methyl-4-phenylpyridinium ion) by monoamine oxidase-B (MAO-B) and accumulates in the dopaminergic neurons of the substantia nigra, leading to the selective destruction of these neurons and the development of Parkinson's disease-like symptoms in animal models.
Propiedades
IUPAC Name |
4-methylsulfanyl-N-(1-phenylethyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c1-15(16-8-4-3-5-9-16)21-27(24,25)17-10-11-19(26-2)18(14-17)20(23)22-12-6-7-13-22/h3-5,8-11,14-15,21H,6-7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOXUQDXXWAJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-N-(1-phenylethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N,3-trimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4738625.png)
![2,2'-(2,5-dioxo-1,4-piperazinediyl)bis[N-(2-methylphenyl)acetamide]](/img/structure/B4738640.png)
![N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4738645.png)
![methyl {4-[(isopropylamino)methyl]phenoxy}acetate hydrochloride](/img/structure/B4738648.png)
![2-(3-bromophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4738654.png)

![4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4738680.png)

![methyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4738693.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide](/img/structure/B4738701.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4738716.png)

![1-[(2,6-dichlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4738734.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4738742.png)